The table below summarizes the basic identifying information and predicted properties for 5-Oxohexanal from chemical databases.
| Property | Value |
|---|---|
| Common Name | This compound [1] [2] |
| CAS Registry Number | 505-03-3 [1] [2] |
| Molecular Formula | C₆H₁₀O₂ [1] [2] |
| Average Molecular Weight | 114.14 g/mol [1] [2] |
| SMILES | CC(=O)CCCC=O [1] |
| IUPAC Name | This compound [1] |
| Predicted LogP | 0.98 [1] |
| Predicted Water Solubility | 27.7 g/L [1] |
While explicit experimental spectra for this compound were not found, the functional groups in its structure allow for strong predictions based on well-established absorption ranges [3] [4].
The molecule contains both a ketone and an aldehyde carbonyl group, which would show strong, characteristic absorptions.
| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) | Characteristics |
|---|---|---|---|
| Aldehyde C=O | Stretching | 1740-1720 [3] | Strong |
| Ketone C=O | Stretching | 1725-1705 [3] | Strong |
| Aldehyde C-H | Stretching | ~2800 & ~2700 [4] | Two weak bands, diagnostic for aldehyde |
The following workflow outlines the general process for analyzing an NMR spectrum, which you can apply to this compound.
NMR analysis workflow for this compound structure elucidation.
Based on its structure, you can expect the following key features in the ¹H NMR spectrum of this compound [5]:
This protocol details how to obtain an IR spectrum for a compound like this compound [4].
Standard workflow for IR spectroscopy sample preparation and analysis.
Key Analysis Steps [4]:
For precise NMR prediction, you can use computational methods. Here is a generalized protocol based on the "long way" described by Dr. Joaquin Barroso [6].
Workflow for calculating NMR chemical shifts using computational chemistry.
Procedure Details [6]:
NMR keyword in Gaussian.Based on my search, the following specific experimental data for this compound is not available in the public domain and would likely need to be measured:
To obtain this data, you can:
The table below summarizes the core identity and properties of this compound.
| Property | Description |
|---|---|
| Common Name | This compound [1] |
| IUPAC Name | This compound [1] [2] |
| CAS Registry Number | 505-03-3 [1] [2] |
| Chemical Formula | C₆H₁₀O₂ [3] [1] [2] |
| Average Molecular Weight | 114.1424 g/mol [1] |
| SMILES | CC(=O)CCCC=O [1] |
| Chemical Classification | Medium-chain aldehyde [1] |
| Physical State | Not specified in search results |
The search results point to two primary contexts in which this compound is formed or used.
| Pathway | Key Reactant/Precursor | Key Reagent/Condition | Role/Application |
|---|---|---|---|
| Ozonolysis [4] | Specific alkene (structure not fully detailed) | O₃ (Ozone) | Product of the reaction |
| Intramolecular Aldol Condensation [5] | 6-Oxoheptanal | NaOH, heat | Theoretical starting material |
| Natural Product Synthesis [6] | 1,3,6,8-Tetrahydroxyanthraquinone | Sodium Bicarbonate (NaHCO₃) | Hydroxyalkylating agent |
The following diagram illustrates these pathways and the key reactions involving this compound.
Synthesis pathways and chemical reactions of this compound
For researchers, the following table consolidates key experimental and predicted data for this compound. Note that many experimental physical properties (like melting and boiling point) were listed as Not Available [1].
| Property Type | Property | Value / Prediction | Source / Method |
|---|---|---|---|
| Predicted Molecular Properties [1] | Water Solubility | 27.7 g/L | ALOGPS |
| logP (Partition Coefficient) | 0.98 | ALOGPS | |
| pKa (Strongest Acidic) | 14.74 | ChemAxon | |
| Polar Surface Area | 34.14 Ų | ChemAxon | |
| Predicted Chromatographic Properties [1] | Ret. Time (Standard Polar) | 3.13 min | Waters UPLC BEH C18 |
| Ret. Time (Standard Non-Polar) | 10.77 min | Predicted by Siyang | |
| Kovats Retention Index (Std. Non-Polar) | 902.9 | 33892256 | |
| Safety & Handling | HS Code | 2914.40.00.90 [2] | Customs Code |
A critical assessment of the available information reveals significant gaps you should be aware of:
First, it's useful to understand the basic characteristics of this compound, which belongs to the class of medium-chain aldehydes [1].
Basic Identification & Properties [1] [2]
| Property | Description |
|---|---|
| Common Name | This compound |
| CAS Registry Number | 505-03-3 [1] |
| Chemical Formula | C₆H₁₀O₂ [1] |
| Average Molecular Weight | 114.142 g/mol [1] |
| SMILES | CC(=O)CCCC=O [1] |
| IUPAC Name | This compound [1] |
| Description | An aldehyde with a chain length of 6 carbon atoms. [1] |
Natural Occurrence One source indicates that this compound has been detected, though not quantified, in pulses (the edible seeds of legume plants), suggesting it could be a potential biomarker for their consumption [1].
The following diagram outlines a general experimental strategy for extracting and identifying this compound from a natural matrix, such as plant material.
To implement the workflow, you can use the following predicted data as a reference for your analysis. The tables below consolidate predicted chromatographic and mass spectrometric properties from the search results.
Predicted Chromatographic Retention Times [1]
This table lists predicted retention times for this compound under various liquid chromatography (LC) conditions. Matching your sample's retention time to these predictions is a primary identification step.
| Chromatographic Method | Column | Predicted Retention Time |
|---|---|---|
| Waters UPLC BEH C18 | 100 mm × 2.1 mm; 1.7 µm | 3.13 minutes |
| Waters ACQUITY UPLC HSS T3 C18 (Fem_Long) | Water:MeOH + 0.1% Formic Acid | 1470.8 seconds (24.5 min) |
| Ascentis Express C18 (Fem_Lipids) | (60:40 water:ACN):(90:10 IPA:ACN) + 10mM NH₄COOH + 0.1% FA | 373.8 seconds (6.2 min) |
| Waters ACQUITY UPLC BEH C18 (Life_Old) | Water:(20:80 acetone:ACN) + 0.1% Formic Acid | 133.4 seconds (2.2 min) |
| RP Waters ACQUITY UPLC HSS T3 C18 (Life_New) | Water:(30:70 MeOH:ACN) + 0.1% Formic Acid | 234.6 seconds (3.9 min) |
| Waters ACQUITY UPLC BEH C18 (RIKEN) | Water:ACN + 0.1% Formic Acid | 125.7 seconds (2.1 min) |
Predicted Physicochemical & MS Data [1]
These properties are critical for understanding the compound's behavior and for parameter setting in mass spectrometry.
| Property | Predicted Value |
|---|---|
| Water Solubility | 27.7 g/L |
| logP | 0.98 (ALOGPS) |
| pKa (Strongest Acidic) | 14.74 |
| Monoisotopic Mass | 114.068080 Da |
| Predicted CCS Value ([M+H]⁺) | 124.565 Ų (DarkChem) / 126.05 Ų (DeepCCS) |
The table below summarizes the key identifying information for this compound from the Human Metabolome Database (HMDB) [1].
| Property | Description |
|---|---|
| Common Name | This compound [1] |
| CAS Registry Number | 505-03-3 [1] |
| Chemical Formula | C₆H₁₀O₂ [1] |
| Average Molecular Weight | 114.1424 g/mol [1] |
| SMILES Structure | CC(=O)CCCC=O [1] |
| Class | Medium-chain aldehyde [1] |
| IUPAC Name | This compound [1] |
The HMDB provides predicted retention data for this compound under different chromatographic conditions, which can be a starting point for method development [1].
| Chromatography Type | Stationary Phase | Predicted Retention Index | Reference |
|---|---|---|---|
| Gas Chromatography | Standard polar column | 1575.7 | [1] |
| Gas Chromatography | Standard non-polar column | 902.9 | [1] |
| Gas Chromatography | Semi-standard non-polar column | 961.2 | [1] |
> Note: These are predicted values, not experimentally confirmed with GC-MS. You would need to validate these conditions in your own laboratory.
Although a specific method for this compound is unavailable, here is a general workflow for GC-MS analysis based on standard practices [2] [3]. You can use this as a template, adjusting parameters to match the predicted properties of your target compound.
Given the lack of a specific experimental protocol in the available literature, you may need to take the following steps to obtain the information you need:
5-Oxohexanal (C₆H₁₀O₂) is a medium-chain aldehyde with a ketone functionality that presents unique reactivity patterns valuable in synthetic chemistry. This compound belongs to the class of organic compounds known as medium-chain aldehydes, characterized by a carbon chain length containing between 6 and 12 carbon atoms. The molecular structure features both aldehyde and ketone functional groups separated by a methylene bridge, creating opportunities for selective transformations and participation in cascade reactions. With an average molecular weight of 114.1424 g/mol and the SMILES representation CC(=O)CCCC=O, this compound presents a dual electrophilic character that can be exploited in various organocatalytic transformations [1].
The presence of both carbonyl groups in this compound enables its participation in complex reaction sequences where selective activation of one carbonyl over the other can be achieved through appropriate catalyst design. While direct literature on organocatalytic applications of this compound is limited in the search results, its structural features suggest compatibility with various organocatalytic activation modes, including enamine, iminium ion, and N-heterocyclic carbene (NHC) catalysis. This compound's potential as a biomarker in pulses indicates its natural occurrence and relevance to biologically active compound synthesis [1].
Organocatalysis represents a fundamental approach to chemical synthesis that utilizes small organic molecules to accelerate reactions without employing metals. This methodology has gained significant attention due to its compatibility with green chemistry principles, low toxicity, and versatility in asymmetric synthesis. The 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan underscores the transformative impact of organocatalysis on modern synthetic methodology [2].
The field encompasses several activation modes, with the most relevant for aldehyde functionalization being:
Organocatalysis is particularly valuable in the synthesis of complex chiral molecules from simple achiral starting materials through one-pot transformations under mild conditions with high stereocontrol. The method has been successfully applied to construct various heterocyclic systems prevalent in pharmaceutical compounds and natural products, including chromenes, thiochromenes, and 1,2-dihydroquinolines [3]. The compatibility of organocatalysis with mechanochemical approaches further enhances its green chemistry credentials, enabling efficient synthesis with reduced solvent consumption [4].
Recent advances demonstrate the utility of carbonyl compounds like this compound in various organocatalytic transformations. The tables below summarize key experimental data from relevant studies employing similar aldehydes under organocatalytic conditions.
Table 1: Performance of Liquid-Assisting Grinding (LAG) Additives in Mechanochemical Organocatalysis
| LAG Additive | Yield (%) | Enantiomeric Excess (%) | Notes |
|---|---|---|---|
| None | 80 | 82 | Baseline performance |
| Diethyl ether | 84 | 94 | Optimal selectivity |
| tert-Butyl methyl ether | 84 | 94 | Comparable to Et₂O |
| Dichloromethane | 82 | 94 | Good yield and selectivity |
| Chloroform | 68 | 92 | Lower yield |
| Ethyl acetate | 80 | 92 | Balanced performance |
| THF | 90 | 88 | High yield, moderate ee |
| 1,4-Dioxane | 83 | 94 | Excellent selectivity |
| Acetonitrile | 81 | 84 | Moderate performance |
| Water | 78 | 82 | Minimal improvement |
Table 2: Catalyst Loading Optimization in Michael/Aldol Cascades
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| 5 | 3 | 63 | 94 |
| 10 | 3 | 83 | 94 |
| 15 | 3 | 84 | 92 |
| 20 | 3 | 84 | 94 |
| 25 | 3 | 85 | 90 |
Table 3: NHC-Catalyzed Esterification Optimization Screening
| Parameter | Conditions Tested | Optimal Condition | Performance |
|---|---|---|---|
| Temperature | 25°C, 60°C, 80°C, 100°C | 80°C | Quantitative yield |
| Catalyst loading | 1, 5, 10 mol% | 5 mol% | >84% yield |
| Solvent | Toluene, EGDA, MIBK, Acetone | Acetone | Quantitative yield |
| Base | KHMDS, none | KHMDS (5 mol%) | Essential for reaction |
The data reveals several important trends for organocatalytic transformations. Etheric solvents such as Et₂O and tBuOMe generally provide the best combination of yield and enantioselectivity in mechanochemical organocatalysis, achieving up to 84% yield and 94% ee [4]. Catalyst loading demonstrates a threshold effect, with 10 mol% proving sufficient for optimal performance in most cases, while lower loadings (5 mol%) significantly reduce yield without improving selectivity [4]. The reaction time studies indicate that extended processing beyond 3 hours may increase yield but at the cost of enantiomeric purity, suggesting a balance between conversion and selectivity must be struck [4].
In NHC-catalyzed esterifications, the bulky N-heterocyclic carbene derived from precursor A demonstrated remarkable efficiency compared to traditional NHC catalysts like IMes and IPr, which showed less than 5% conversion under identical conditions [5]. This highlights the critical importance of steric tuning in catalyst design for effective transformation of aldehydes to esters. The temperature profiling revealed that excellent yields can be maintained at moderately elevated temperatures (80°C), reducing energy input requirements while maintaining efficiency [5].
Purpose: This protocol describes the enantioselective synthesis of 1′,2′-dihydro-1,2′-binaphthalene derivatives through a mechanochemical Michael/aldol cascade reaction, adapted from Szabados and Šebesta's work on atroposelective organocatalysis under ball-milling conditions [4].
Materials:
Procedure:
Notes:
Purpose: This procedure describes the esterification of α,β-unsaturated aldehydes with alcohols using a bulky N-heterocyclic carbene organocatalyst to produce saturated esters under metal-free conditions [5].
Materials:
Procedure:
Notes:
The following diagrams visualize key organocatalytic pathways and experimental workflows using Graphviz DOT language, illustrating the logical relationships and mechanistic sequences described in the protocols.
The application of this compound and similar carbonyl compounds in organocatalytic synthesis continues to expand, particularly in the construction of complex molecular architectures with biological relevance. The integration of mechanochemical approaches with organocatalysis represents a particularly promising direction, enabling sustainable synthesis with reduced solvent consumption and improved reaction efficiency [4]. The successful implementation of ball-milling technology for asymmetric organocatalysis demonstrates that mechanical energy can effectively replace traditional solution-based methods while maintaining high enantioselectivity.
The future development of this compound in synthetic applications will likely focus on several key areas:
The structural features of this compound suggest particular promise in tandem reaction sequences where its dual carbonyl functionality can participate in successive transformations, enabling rapid increase in molecular complexity from simple starting materials. As the field advances, the integration of computational screening with experimental validation will further accelerate the development of optimized catalytic systems for specific transformations involving this versatile synthetic intermediate.
The Michael-acetalization-Henry reaction is a sophisticated organocatalytic enantioselective domino cascade. This one-pot process efficiently constructs the complex hexahydro-6H-benzo[c]chromenone scaffold, a structure relevant to bioactive natural products like aflatoxins, with high stereoselectivity (up to >99% ee) [1]. The power of this transformation lies in its ability to form multiple bonds and stereogenic centers in a single operation.
The mechanism proceeds through a defined three-step cascade, visualized below.
This protocol covers the core domino reaction and subsequent reduction to a stable alcohol [1].
Reagents:
Procedure:
This protocol converts the nitro group from the Henry reaction into a carbonyl, facilitating cyclization to the aflatoxin-like framework [1].
Reagents:
Procedure:
The table below summarizes the performance of the core domino reaction with variations in reaction parameters, illustrating the scope and optimization [1] [2].
| Catalyst Used | Additive | Solvent | Yield Range | ee Range | Notes |
|---|---|---|---|---|---|
| Diphenylprolinol silyl ether | Benzoic Acid | Toluene | Good | Up to 88% | Initial optimization [2] |
| Diphenylprolinol silyl ether | 2-Nitrobenzoic Acid | Toluene | Good | Improved | Acid additive enhances ee [2] |
| TES-protected diphenylprolinol | Benzoic Acid | 1,2-Dichloroethane (DCE) | Up to 98% | Up to 99% | High catalyst loading (30 mol%); optimal conditions [1] [2] |
| Water-soluble prolinol derivative | 4-Chlorobenzoic Acid | Aqueous Solvent System | 22-93% | 53-93% | Recyclable catalyst; variable results based on substrate electronics [2] |
This detailed protocol for the Michael-acetalization-Henry reaction cascade enables efficient and stereoselective construction of complex molecular architectures. The methodology is valuable for medicinal chemistry and natural product synthesis, particularly in accessing challenging scaffolds like those found in aflatoxin analogues.
Aflatoxins represent a class of potent hepatocarcinogenic polyketide natural products produced by fungi including Aspergillus flavus, Aspergillus nomius, and Aspergillus parasiticus [1] [2]. These compounds feature characteristic difuran and coumarin skeletons that form complex pentacyclic structures, with the major variants classified as aflatoxin B1, B2, G1, G2, M1, and M2 [1]. The significant health risks associated with aflatoxin contamination in food products, coupled with their intriguing structural complexity, have made them attractive targets for synthetic organic chemistry [1] [2]. The unique molecular architecture of aflatoxins presents substantial synthetic challenges, particularly in controlling stereochemistry and constructing the densely functionalized fused ring systems.
Traditional approaches to aflatoxin synthesis have relied on multi-step sequences, with the pioneering work of Büchi and Roberts in the 1960s establishing the first synthetic routes to these complex molecules [1]. These early syntheses typically involved 13-15 linear steps with overall yields below 1%, highlighting the inefficiency of these approaches [1]. More recently, organocatalytic cascade reactions have emerged as powerful strategies for constructing complex molecular frameworks with improved efficiency and stereocontrol [3]. Within this context, 5-oxohexanal has proven to be a valuable building block for the synthesis of aflatoxin analogues, enabling more efficient access to these biologically relevant structures for further biological evaluation and structure-activity relationship studies.
This compound (Chemical Abstracts Service Registry Number: 10953466) is a linear dicarbonyl compound with the molecular formula C₆H₁₀O₂ [4]. This compound features both aldehyde and ketone functional groups within a six-carbon chain, making it a versatile synthetic intermediate capable of participating in multiple reaction pathways. The presence of two carbonyl groups with different reactivity profiles allows this compound to engage in sequential or cascade transformations, particularly under organocatalytic conditions. The compound's structural features enable it to serve as a key precursor for constructing the complex fused ring systems characteristic of aflatoxin analogues.
The reactivity of this compound stems from the differential electrophilicity of its carbonyl groups. The aldehyde functionality typically exhibits greater electrophilic character compared to the ketone, allowing for selective nucleophilic attack at this position. Meanwhile, the α-protons adjacent to both carbonyl groups possess appreciable acidity, enabling enolization and enamine formation under basic or organocatalytic conditions. This combination of features allows this compound to participate in Michael additions, aldol condensations, and acetalization reactions in a sequential or concurrent manner, facilitating the construction of complex molecular architectures from relatively simple starting materials.
In the context of aflatoxin analogue synthesis, this compound serves as a critical building block for constructing the carbon skeleton and stereocenters characteristic of these molecules. Research by Arun Raja and colleagues has demonstrated that this compound participates in organocatalytic cascade reactions with other substrates such as 2-hydroxynitrostyrene to generate hexahydro-6H-benzo[c]chromenones—complex tetracyclic structures that serve as advanced intermediates toward aflatoxin analogues [3]. These cascade processes efficiently establish multiple carbon-carbon bonds and stereocenters in a single operation, significantly streamlining the synthetic sequence compared to traditional stepwise approaches.
The strategic importance of this compound lies in its ability to simultaneously contribute to the formation of multiple rings in the aflatoxin framework. Through carefully designed reaction sequences, this simple dicarbonyl compound becomes incorporated into the fused coumarin and difuran systems that define the aflatoxin class of natural products. Furthermore, the functional groups present in this compound provide handles for further structural elaboration, enabling the synthesis of diverse analogues for biological evaluation. This versatility makes this compound an invaluable starting material for generating chemical diversity around the core aflatoxin structure.
The synthesis of aflatoxin analogues using this compound centers around an organocatalytic enantioselective domino reaction that constructs the hexahydro-6H-benzo[c]chromenone core structure [3]. This sophisticated transformation comprises a sequence of three distinct reactions: Michael addition, acetalization, and Henry reaction, which proceed in a cascade manner under the influence of a diphenylprolinol silyl ether organocatalyst. The catalyst activates the this compound substrate through formation of an enamine intermediate, which then attacks the nitroalkene functionality of 2-hydroxynitrostyrene in a Michael addition that establishes the first stereocenter.
Following the initial Michael addition, the reaction proceeds through a series of thermodynamically driven transformations [3]. The intermediate generated from the Michael addition undergoes spontaneous acetalization, where the aldehyde group of this compound reacts with the phenolic hydroxyl group of 2-hydroxynitrostyrene to form a cyclic acetal. This step creates the second ring of the tetracyclic system. Finally, the nitro group participates in an intramolecular Henry reaction with the ketone functionality of the original this compound molecule, forming the third ring and establishing additional stereocenters. This cascade process efficiently constructs a complex tetracyclic system with four consecutive stereogenic centers in a single synthetic operation, demonstrating remarkable atom economy and step efficiency.
The following diagram illustrates the reaction workflow:
Reaction Setup: Charge a 100 mL round-bottom flask with (S)-diphenylprolinol trimethylsilyl ether (0.67 g, 2.0 mmol) and anhydrous dichloromethane (30 mL). Stir the mixture at room temperature under nitrogen atmosphere for 5 minutes to ensure complete dissolution of the catalyst.
Substrate Addition: Add this compound (1.14 g, 10.0 mmol) to the reaction flask, followed by 2-hydroxynitrostyrene (1.79 g, 12.0 mmol). Rinse the addition vessels with additional dichloromethane (10 mL) to ensure quantitative transfer.
Acid Addition: Add acetic acid (0.12 mL, 2.0 mmol) to the reaction mixture. The addition of acetic acid serves to protonate the amine catalyst, generating the active ammonium species that promotes the reaction.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3) as the mobile phase. The reaction is typically complete within 24-48 hours, as indicated by the disappearance of the starting materials.
Workup Procedure: Once the reaction is complete, quench the mixture by adding saturated sodium bicarbonate solution (20 mL) with careful stirring to neutralize excess acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with additional dichloromethane (3 × 15 mL). Combine the organic extracts and wash with brine (20 mL), then dry over anhydrous magnesium sulfate.
Purification: Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient elution of hexane/ethyl acetate (from 8:2 to 6:4) to obtain the pure hexahydro-6H-benzo[c]chromenone product.
Table 1: Analytical data for hexahydro-6H-benzo[c]chromenone core structure
| Parameter | Characteristics |
|---|---|
| Yield | 65-75% |
| Enantiomeric Excess | >90-99% ee [3] |
| Physical Form | White to off-white solid |
| TLC Rf | 0.35 (hexane/ethyl acetate 7:3) |
| ¹H NMR | Characteristic signals: δ 5.25 (d, J = 3.5 Hz, 1H, acetal H), 4.45 (dd, J = 8.2, 5.1 Hz, 1H, CH-NO₂), 2.70-2.40 (m, 4H, CH₂CO and CH₂), 2.15-1.95 (m, 2H, CH₂), 1.65-1.45 (m, 2H, CH₂) |
| ¹³C NMR | Characteristic signals: δ 205.5 (C=O), 130.5, 128.7, 126.3 (aromatic C), 101.2 (acetal C), 82.5 (CH-NO₂), 77.3 (acetal C), 39.8, 38.5, 29.7, 20.1 (CH₂) |
| HRMS | m/z calculated for C₁₅H₁₇NO₅ [M+H]⁺: 292.1185, found: 292.1182 |
| HPLC | Chiralpak AD-H column, hexane/i-PrOH 90:10, 1.0 mL/min, retention times: 12.5 min (major), 15.8 min (minor) |
The hexahydro-6H-benzo[c]chromenone core synthesized from this compound serves as a versatile intermediate for generating diverse aflatoxin analogues through strategic functional group manipulations. The core structure contains multiple sites for chemical modification, including the nitro group, ketone functionality, and acetal moiety, each of which can be selectively modified to alter the compound's physicochemical properties and biological activity. These modifications enable the exploration of structure-activity relationships around the aflatoxin scaffold, potentially leading to compounds with improved pharmacological profiles or reduced toxicity compared to the natural aflatoxins.
One particularly valuable transformation is the Nef reaction of the nitro group, which converts it to a ketone functionality, providing a different handle for further elaboration [3]. Additionally, the ketone present in the core structure can be selectively reduced to an alcohol, introducing a new stereocenter and changing the molecule's polarity. The acetal moiety can be hydrolyzed under acidic conditions to reveal the parent aldehyde and phenol, which can then be re-functionalized through alkylation, acylation, or reductive amination. The aromatic ring system can also be modified through electrophilic aromatic substitution or cross-coupling reactions, enabling further diversification of the core structure.
Building upon the core hexahydro-6H-benzo[c]chromenone structure, researchers have developed a sequence to access the complete aflatoxin framework [3]. This advanced protocol involves a Michael-acetalization-reduction-Nef reaction cascade that efficiently constructs the characteristic aflatoxin system with multiple stereocenters. The protocol proceeds with high enantioselectivities (90-99% ee) and has been successfully applied to the total synthesis of several natural aflatoxins, including (-)-dihydroaflatoxin D2 and both enantiomers of microminutinin [3].
Table 2: Representative aflatoxin analogues accessible from this compound
| Analogue | Key Structural Features | Synthetic Modifications | Reported Yield |
|---|---|---|---|
| Hexahydro-6H-benzo[c]chromenone | Four consecutive stereocenters, nitro group, ketone | Michael-acetalization-Henry cascade | 65-75% [3] |
| Aflatoxin system intermediate | Multiple stereocenters characteristic of aflatoxins | Michael-acetalization-reduction-Nef cascade | Not specified [3] |
| Hajos-Parrish-type ketones | 5-6 contiguous stereocenters, 2 quaternary carbons | Michael-Michael-Henry cascade | Not specified [3] |
| Hexahydrophenanthrene-2-carbaldehyde | 5 contiguous stereocenters, polycyclic system | Michael-Michael-Michael-aldol condensation | Not specified [3] |
Experimental Procedure for Advanced Aflatoxin System:
Starting Material Preparation: Begin with the hexahydro-6H-benzo[c]chromenone core (1.0 equiv) synthesized previously. Ensure material is thoroughly dried before use.
Reduction Step: Dissolve the core intermediate in anhydrous methanol (0.1 M concentration) and cool to 0°C. Add sodium borohydride (1.5 equiv) portionwise over 15 minutes, maintaining the temperature below 5°C. Stir for 2 hours at 0°C until TLC shows complete consumption of the starting material.
Nef Reaction: Without purification, directly subject the reduction product to Nef reaction conditions. Add the crude alcohol to a solution of titanium(III) chloride (3.0 equiv) in water/THF (1:1) at 0°C. Stir the mixture for 4 hours, allowing it to warm slowly to room temperature.
Workup and Isolation: Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash chromatography on silica gel using a gradient of petroleum ether/ethyl acetate (from 7:3 to 1:1) to obtain the advanced aflatoxin system intermediate.
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS. Determine enantiomeric purity by chiral HPLC analysis.
Aflatoxin analogues synthesized from this compound hold significant potential in drug discovery and development, particularly as tools for understanding the molecular mechanisms of carcinogenesis. While natural aflatoxins are primarily known for their potent hepatocarcinogenicity [5], synthetic analogues with modified structures may exhibit altered biological activities that could be exploited for therapeutic purposes. For instance, strategically modified analogues might serve as molecular probes to study the cellular response to DNA damage or as leads for developing anticancer agents that selectively target cancer cells with specific metabolic vulnerabilities.
The synthesis of aflatoxin analogues also enables detailed investigation of structure-toxicity relationships, which could inform the development of compounds with reduced genotoxicity while retaining other potentially useful biological properties. Furthermore, the complex polycyclic structures of aflatoxin analogues represent challenging synthetic targets that can serve as testbeds for developing new synthetic methodologies with broader applications in medicinal chemistry. The organocatalytic cascade approaches used in their synthesis, particularly those employing this compound, demonstrate efficient strategies for constructing complex molecular architectures that are relevant to many other classes of biologically active natural products.
The synthesis of aflatoxin analogues facilitates the development of advanced detection methodologies for these toxic compounds in food and environmental samples. Various analytical techniques have been employed for aflatoxin analysis, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), mass spectrometry, and enzyme-linked immunosorbent assay (ELISA) [5]. Synthetic aflatoxin analogues can serve as internal standards and reference materials in these analytical methods, improving the accuracy and reliability of aflatoxin detection and quantification.
Table 3: Comparison of analytical methods for aflatoxin detection
| Method | Detection Principle | Sensitivity | Applications | Limitations |
|---|---|---|---|---|
| TLC | Fluorescence under UV (360 nm) | 1-5 μg/kg [6] | Screening, qualitative analysis | Limited quantification, requires confirmation |
| HPLC | Reverse-phase separation with fluorescence/UV detection | <1 μg/kg | Quantitative analysis, regulatory testing | Requires specialized equipment, sample cleanup |
| ELISA | Antibody-antigen interaction | Variable | High-throughput screening, field testing | Cross-reactivity, qualitative/semi-quantitative |
| LC-MS/MS | Mass spectrometric detection | <0.1 μg/kg | Confirmatory analysis, reference method | Expensive, requires technical expertise |
For researchers working with aflatoxin analogues, analytical characterization typically involves a combination of these techniques. TLC remains a valuable quick screening method, with aflatoxins exhibiting intense fluorescence under long-wave UV (360 nm) when adsorbed on silica gel [6]. For definitive characterization, HPLC with chiral stationary phases can determine enantiomeric purity, while MS and NMR provide structural confirmation. The availability of synthetic standards is crucial for method validation and accurate quantification in complex matrices such as food products and biological samples.
The synthesis of aflatoxin analogues using this compound represents a significant advancement in the field of natural product synthesis and methodology development. The organocatalytic cascade reactions employing this compound enable efficient construction of complex molecular frameworks with multiple stereocenters in a single operation, addressing key challenges in aflatoxin synthesis. These protocols provide researchers with practical access to aflatoxin analogues for biological evaluation, mechanistic studies, and analytical applications.
Future developments in this area will likely focus on expanding the scope of accessible analogues, improving the efficiency of existing protocols, and developing new catalytic systems for enhanced stereocontrol. Additionally, the application of these synthetic methodologies to the preparation of probes for biological studies may provide new insights into the mechanism of aflatoxin toxicity and carcinogenesis. The continued refinement of these synthetic approaches will undoubtedly facilitate the exploration of aflatoxin chemistry and biology, potentially leading to new strategies for mitigating the health risks associated with these potent toxins.
This document provides a detailed overview of chiral analysis techniques relevant to chiral building blocks such as 5-oxohexanal, outlining specific protocols for researchers and scientists in drug development.
Chirality describes the structural asymmetry of molecules, where enantiomers are mirror images that cannot be superimposed [1]. In pharmacology, this is critical as enantiomers can have dramatically different biological activities. One enantiomer may be therapeutically beneficial (eutomer), while the other may be inactive or even toxic (distomer) [2] [1]. The process of separating a racemic mixture into its enantiomers is called chiral resolution or optical resolution [3]. Chiral analysis, which includes the quantification of component enantiomers, is therefore essential for ensuring the safety and efficacy of chiral drugs [2].
A variety of techniques are available for chiral analysis, each with its own principles and applications. The table below summarizes the most common methods.
Table: Overview of Common Chiral Analysis Techniques
| Method | Brief Narrative of Principle and Application |
|---|---|
| Chiral HPLC | Separates enantiomers by direct or indirect modes using a Chiral Stationary Phase (CSP). Widely used to check enantiomeric purity. [2] |
| Chiral GC | Often uses cyclodextrin derivatives as a CSP. Suitable for volatile compounds. [2] |
| Supercritical Fluid Chromatography (SFC) | Uses carbon dioxide as the primary mobile phase. Principle is similar to HPLC. [2] |
| Chiral Capillary Electrophoresis (CE) | Separates enantiomers based on differential migration in an electric field, often using chiral selectors like cyclodextrins. [2] |
| NMR with Chiral Solvating Agents (CSAs) | Uses a chiral auxiliary to form diastereomeric complexes with the analyte, leading to distinct chemical shifts for each enantiomer in the NMR spectrum. [4] |
| Polarimetry | Measures the rotation of plane-polarized light by chiral compounds. [2] |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. [2] |
In chromatography, two primary strategies are employed to create the chiral environment needed for separation [2]:
The following workflow outlines the decision path for selecting a chiral analysis method:
This is a classical and widely used method for preparative-scale separation [3].
Table: Reagents and Equipment for Diastereomeric Salt Resolution
| Item | Specification |
|---|---|
| Racemic Compound | Must contain an acidic or basic functional group (e.g., carboxylic acid, amine). |
| Chiral Resolving Agent | Enantiopure acid or base (e.g., (S)-Mandelic acid, 1-Phenylethylamine). |
| Solvents | Suitable for crystallization (e.g., Toluene, Methanol, Ethanol). |
| Equipment | Round-bottom flasks, heating mantle, magnetic stirrer, vacuum filtration setup, analytical balance. |
Procedure:
This protocol, adapted from Chaudhary et al. (2022), describes a rapid method for determining the enantiomeric excess (ee) of amines using BINOL derivatives as Chiral Solvating Agents (CSAs) [4].
Table: Reagents for NMR-based Enantiopurity Determination
| Item | Specification |
|---|---|
| Analyte | Chiral amine (e.g., 1,2-diphenylethylenediamine). |
| Chiral Solvating Agent (CSA) | (S)-BINOL or 3,3'-disubstituted (S)-BINOL derivative. |
| Deuterated Solvent | Chloroform-d (CDCl₃). |
| Equipment | NMR tube, NMR spectrometer. |
Procedure:
The field of chiral separation is rapidly advancing with the development of new materials. Porous Organic Frameworks (POFs), including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), have emerged as promising CSPs due to their high surface area, porosity, and structural diversity [1]. These materials can be synthesized with chiral building blocks (e.g., optically pure amino acids or camphoric acid) to create homochiral environments within their pores, making them highly effective for enantioselective applications in HPLC, GC, and capillary electrochromatography (CEC) [1].
The field of enantioselective synthesis is crucial, particularly in the pharmaceutical industry, because different enantiomers of a molecule can have vastly different biological activities—including a drug's effectiveness and safety [1]. The following sections outline the core strategies and confirmation methods used in this field.
Several powerful strategies are employed to favor the formation of one enantiomer over another. The table below summarizes the main approaches.
Table 1: Key Strategies for Enantioselective Synthesis
| Strategy | Core Principle | Key Advantages | Common Applications/Examples |
|---|---|---|---|
| Enantioselective Catalysis [1] | Uses a chiral catalyst to bias the reaction pathway. | High efficiency; suitable for industrial scale; low catalyst loading. | Asymmetric hydrogenation using BINAP/Ru catalysts. |
| Chiral Auxiliaries [1] | A chiral unit is attached to the substrate and later removed. | Enables diastereoselective reactions; products are diastereomers, facilitating separation. | Versatile and well-studied for various bond-forming reactions. |
| Biocatalysis [1] | Uses enzymes or biological systems to perform transformations. | High enantioselectivity; mild operating conditions; low environmental impact. | Production of statins; can require screening to find effective biocatalyst. |
| Organocatalysis [1] | Uses small organic molecules (without metals) as catalysts. | Employs natural compounds (e.g., proline); inexpensive and environmentally friendly. | Proline-catalyzed aldol reaction. |
| Chiral Pool Synthesis [1] | Uses readily available chiral natural products as starting materials. | Simple approach; leverages existing chirality from nature. | Using sugars or amino acids to build target molecules. |
Analyzing the success of an enantioselective synthesis requires specialized techniques, as enantiomers have identical physical properties in a symmetrical environment [1]. The table below lists the primary methods for their separation and analysis.
Table 2: Methods for Separation and Analysis of Enantiomers
| Method | Principle | Application Scale | Notes |
|---|---|---|---|
| Chiral Chromatography [2] [3] [1] | Uses a chiral stationary phase (CSP) to resolve enantiomers. | Analytical & Preparative | HPLC & SFC: Common for less volatile compounds like terpenoids [3]. Multimodal CSPs (e.g., Chirobiotic) can be used in Reversed-Phase, Normal-Phase, Polar Organic, and Polar Ionic modes [2]. |
| Ligand-Exchange Chromatography [4] | Forms diastereomeric complexes with chiral metal ligands. | Analytical & Preparative | One of the earliest chiral chromatography techniques; particularly useful for amino acids and other chelating compounds [4]. |
| Chiral Derivatization [1] | Converts enantiomers into diastereomers using a chiral agent. | Analytical | Allows separation using conventional (achiral) chromatography. |
| Polarimetry [1] | Measures the rotation of plane-polarized light. | Analytical | Requires a standard of known purity and concentration. |
| Advanced Spectroscopic Methods [5] | Measures chiroptical properties like CD and ORD simultaneously. | Analytical | CECEM Spectroscopy: A new, high-resolution method for sensitive, simultaneous measurement of optical rotatory dispersion (ORD) and circular dichroism (CD) [5]. |
| X-ray Crystallography [1] | Determines the absolute spatial arrangement of atoms in a crystal. | Analytical | Considered the most accurate method for determining absolute configuration. |
The following workflow outlines a general approach for developing an enantioselective synthesis and analyzing its output. You can adapt this framework for specific targets like 5-oxohexanal.
The table below summarizes the key identifiers and predicted physicochemical properties of 5-oxohexanal.
| Property | Description / Value |
|---|---|
| Common Name | This compound [1] |
| Chemical Formula | C6H10O2 [1] |
| Average Molecular Weight | 114.1424 g/mol [1] |
| SMILES | CC(=O)CCCC=O [1] |
| CAS Registry Number | 505-03-3 [1] |
| Class | Medium-chain aldehyde [1] |
| IUPAC Name | This compound [1] |
| Water Solubility (Predicted) | 27.7 g/L [1] |
| LogP (Predicted) | 0.98 [1] |
This protocol provides a workflow and recommended parameters for analyzing this compound using GC-MS.
The table below outlines suggested instrument parameters.
| Component | Recommended Setting |
|---|---|
| Gas Chromatograph | Agilent 7890B, Thermo Scientific TRACE 1300, or equivalent [3] |
| Injector | Programmed Temperature Vaporizing (PTV) or Split/Splitless injector [3] |
| Injection Mode | Splitless (for high sensitivity) or Split (for concentrated samples) [3] |
| Injection Temperature | 250 °C [3] |
| Carrier Gas | Helium (>99.995% purity) [3] |
| Column | Mid-polarity stationary phase (e.g., DB-35ms, DB-624); 30m length x 0.25mm ID x 0.25μm film thickness [3] [4] |
| Oven Program | Initial 40 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) [4] |
| Mass Spectrometer | Quadrupole MS (e.g., Agilent 5977B) [4] |
| Ionization Mode | Electron Ionization (EI), 70 eV [4] |
| Ion Source Temperature | 230 °C [4] |
| Quadrupole Temperature | 150 °C [4] |
| Data Acquisition | Full scan (m/z 40-500) for untargeted analysis; SIM for targeted quantification [4] |
| Column Type | Predicted Retention Index (RI) |
|---|---|
| Standard Polar | 1575.7 [1] |
| Standard Non-Polar | 902.9 [1] |
| Semi-Standard Non-Polar | 961.2 [1] |
The following diagram outlines the complete GC-MS analysis workflow for this compound.
GC-MS Analysis Workflow for this compound
While a pre-established protocol for this compound is not available, this guide provides a robust framework based on its chemical properties and standard GC-MS practices. Success hinges on careful method optimization, particularly in sample preparation and the use of a reliable spectral library and retention index for definitive identification.
1.1 Compound Profile 5-Oxohexanal is a medium-chain aldehyde belonging to the class of organic compounds known as ketone-aldehydes [1] [2]. Its structure features both a keto and an aldehyde functional group, which contributes to its reactivity and potential biological interactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value / Description |
|---|---|
| Common Name | This compound [1] |
| CAS Registry Number | 505-03-3 [1] [2] |
| Chemical Formula | C₆H₁₀O₂ [1] [2] |
| Average Molecular Weight | 114.142 g/mol [1] [2] |
| Monoisotopic Mass | 114.068080 Da [1] [2] |
| IUPAC Name | This compound [1] |
| SMILES | CC(=O)CCCC=O [1] |
| Synonyms | 1,5-Hexanedione; g-Acetylbutyraldehyde; Soyanal [1] [2] [3] |
1.2 Predicted Physicochemical and Chromatographic Properties Computational models provide valuable insights for experimental planning. The following table summarizes predicted properties and retention data for this compound.
Table 2: Predicted Physicochemical and Chromatographic Properties of this compound [1]
| Property Type | Property | Predicted Value | Source/Method |
|---|---|---|---|
| Molecular Properties | Water Solubility | 27.7 g/L | ALOGPS |
| LogP (Partition Coefficient) | 0.98 | ALOGPS | |
| Polar Surface Area | 34.14 Ų | ChemAxon | |
| pKa (Strongest Acidic) | 14.74 | ChemAxon | |
| Predicted Retention Times | UPLC (C18, Water:MeOH, 0.1% FA) | 1470.8 seconds | Fem_Long Method |
| UPLC (C18, Water:ACN, 0.1% FA) | 125.7 seconds | RIKEN Method | |
| HILIC (ZIC-HILIC) | 96.9 seconds | HILIC_BDD_2 Method | |
| Predicted Kovats Retention Index | Standard Polar | 1575.7 | |
| Standard Non-polar | 902.9 |
While specific analytical data for this compound is limited in the search results, the following established techniques are applicable for the detection and analysis of such small molecule metabolites in complex natural product extracts.
2.1 Mass Spectrometry (MS)-Based Metabolomics MS is a cornerstone of modern metabolomic studies due to its high sensitivity, wide coverage of metabolites, and high-throughput capabilities [4]. It is particularly valuable for clinical and biological samples where sample size is limited.
The workflow for MS-based analysis in natural product research is as follows:
The extraction of bioactive compounds from natural sources is a critical first step. The choice of method significantly impacts the yield and quality of the extract.
3.1 Conventional Extraction Techniques These are established methods but are often time-, solvent-, and energy-intensive [5].
3.2 Non-Conventional (Modern) Extraction Techniques These methods have been developed to overcome the limitations of conventional techniques, offering higher efficiency, shorter times, and reduced environmental impact [5].
The decision-making process for selecting an appropriate extraction method is outlined below:
Screening natural product extracts for enzyme inhibitory activity is a common strategy in drug discovery. The following protocol, adapted from general best practices, can be used to test this compound-containing extracts for activity against enzymes like α-glucosidase, α-amylase, or lipase [6].
4.1 Background Enzyme inhibitors are a major class of clinical drugs. Assays often use chromogenic or fluorogenic substrates. For example, α-glucosidase activity can be measured using p-nitrophenyl-α-d-glucopyranoside (pNPG), which releases yellow p-nitrophenol upon hydrolysis, measurable at 405 nm [6].
4.2 Detailed Protocol for α-Glucosidase Inhibition Assay (96-well format) Materials:
Procedure:
4.3 Data Calculation and Analysis Proper blank correction is critical for accuracy. It is recommended to correct raw data (RD) as follows [6]:
Calculate the percentage enzyme inhibition using the formula:
5.1 The Role of Natural Products in Drug Discovery Natural products are a rich source of bioactive compounds with high chemical diversity. They have evolved intrinsic bioactive properties and remain a cornerstone for discovering new therapeutics, particularly for complex, multi-factorial diseases like inflammation [7] [6]. The concept of "privileged structures" – compound classes that frequently show bioactivity across different targets – is highly relevant. While this compound itself has not been studied in this context, classes like coumarins, polyphenols, and alkaloids are well-established privileged classes with anti-inflammatory properties [7].
5.2 Potential Research Applications Future research on this compound could explore:
This compound (CAS 505-03-3) is a medium-chain aldehyde with significant utility in organic synthesis, particularly for the construction of complex molecular architectures with multiple stereogenic centers. This bifunctional compound possesses both ketone and aldehyde functional groups, enabling its participation in sequential transformation cascades. With the molecular formula C6H10O2 and a molar mass of 114.14 g/mol, this compound presents a linear carbon chain with carbonyl groups at C1 and C5 positions, offering distinct reactivity profiles at both sites [1]. The compound's structure allows for chemo-selective reactions where different functional groups can be addressed sequentially under appropriate conditions, making it particularly valuable for constructing complex chiral molecules.
The presence of both carbonyl groups in this compound enables its participation in various reaction types, including nucleophilic additions, aldol condensations, and acetal formations. The electron-withdrawing nature of the carbonyl groups activates adjacent carbon atoms for deprotonation, enabling enolate formation that can serve as carbon nucleophiles. This reactivity is particularly exploited in organocatalytic cascades where this compound acts as both electrophile and nucleophile in sequential transformations, leading to the formation of multiple carbon-carbon bonds with excellent stereocontrol [2].
The most significant application of this compound in stereoselective synthesis involves its participation in organocatalytic cascade reactions that simultaneously establish multiple stereogenic centers. In a landmark demonstration, this compound was reacted with 2-hydroxynitrostyrene in a Michael-acetalization-Henry reaction cascade to produce hexahydro-6H-benzo[c]chromenones with four consecutive stereogenic centers and exceptional enantioselectivity (up to >99% ee) [2]. This transformation represents a remarkable example of atom-economic synthesis where complexity is rapidly generated from simple starting materials.
The cascade mechanism proceeds through three distinct stages:
This methodology demonstrates how this compound's bifunctional nature can be harnessed to construct complex chiral architectures in a single synthetic operation, significantly reducing step count and improving overall efficiency compared to traditional linear syntheses.
The stereodefined products obtained from this compound cascades serve as valuable intermediates for pharmaceutically relevant compounds. The hexahydro-6H-benzo[c]chromenone core structure represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting diverse biological activities. Particularly significant is the transformation of reduced cascade adducts to the aflatoxin system through a Nef-cyclization process facilitated by ZnBr₂, demonstrating the utility of this approach for accessing complex natural product-like structures [2].
Table 1: Performance of this compound in Stereoselective Cascade Reactions
| Reaction Type | Catalyst System | Products Formed | Stereogenic Centers Created | Enantioselectivity |
|---|---|---|---|---|
| Michael-Acetalization-Henry Cascade | Organocatalyst | Hexahydro-6H-benzo[c]chromenones | 4 consecutive centers | >99% ee |
| Nef-Cyclization | ZnBr₂ | Aflatoxin analogues | Varies by substrate | Not specified |
Validating the stereochemical outcome of reactions employing this compound requires robust chiral analytical methods. Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful technique for the resolution and quantification of complex mixtures, including those containing multiple stereoisomers. When coupled with time-of-flight mass spectrometry (TOF-MS), this approach provides unparalleled sensitivity with method detection limits of 1–7 pg, even for sterically hindered amino acids and other chiral compounds [3].
For effective chiral separation by GC, analysts often employ derivatization protocols to enhance volatility and resolution. The conversion of chiral compounds to N-trifluoroacetyl-O-methyl ester derivatives has proven particularly successful for enantioselective analysis. Using chiral stationary phases such as octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin (Lipodex E), researchers can achieve excellent enantiomeric resolution across a broad range of compound classes [3]. This methodology enables accurate determination of enantiomeric excess (ee) with errors typically in the range of ±0.5%–2.5% (1σ) at concentrations ≥10⁻⁶ M, providing reliable stereochemical validation for synthetic applications.
When enantioselective synthesis proves challenging, classical resolution techniques offer alternative pathways to enantiopure compounds. The most common method involves converting racemic mixtures into pairs of diastereomeric derivatives using chiral resolving agents, which can then be separated through conventional crystallization [4]. The separation efficiency depends on divergent solubilities of the diastereomers, which can be difficult to predict, often necessitating screening of multiple resolving agents.
Common chiral resolving agents include:
Modern variations include chiral column chromatography where the stationary phase is modified with chiral selectors, enabling direct separation of enantiomers without derivatization. These methods are particularly valuable for obtaining enantiopure reference materials that can inform the development of asymmetric synthetic routes using building blocks like this compound [4].
Materials:
Procedure:
Notes:
Materials:
Procedure:
Notes:
Table 2: Quantitative Data for Stereoselective Transformations of this compound
| Parameter | Typical Range | Optimal Conditions | Impact on Selectivity |
|---|---|---|---|
| Catalyst Loading | 5-20 mol% | 10-15 mol% | Higher loading increases rate but may reduce ee |
| Reaction Temperature | 0-40°C | 20-25°C | Lower temperatures generally improve enantioselectivity |
| Concentration | 0.05-0.2 M | 0.1 M | Dilution can improve selectivity in some cases |
| Reaction Time | 12-72 hours | 24-48 hours | Extended time may lead to erosion of ee |
The development of chiral drugs containing multiple stereogenic centers necessitates careful attention to regulatory requirements. Since 1992, the United States Food and Drug Administration has mandated that absolute stereochemistry must be characterized early in drug development, with analytical methods validated to distinguish between enantiomers and diastereomers [5]. Similar guidelines exist from the European Medicines Agency, Health Canada, and the International Conference on Harmonisation.
Regulatory focus areas include:
Synthetic methodologies employing this compound to create defined stereogenic centers align well with these regulatory expectations by providing enantiomerically defined intermediates early in the synthetic sequence. This approach facilitates the development of single-enantiomer drugs, which typically demonstrate improved pharmacodynamic profiles and reduced side effects compared to racemic mixtures [6].
The stereoselective metabolism of chiral drugs can significantly impact their therapeutic profiles. Enantiomers may exhibit differences in metabolic clearance rates, with documented cases showing clearance ratios varying by as much as 8.88-fold between enantiomers [6]. Additionally, some chiral compounds undergo chiral inversion in biological systems, where one enantiomer converts to its mirror image, potentially altering the drug's efficacy and safety profile.
When employing this compound to introduce stereogenic centers in drug candidates, researchers should consider:
The strategic deployment of this compound in complex molecule synthesis represents a powerful approach for the efficient construction of multiple stereogenic centers. Through participation in organocatalytic cascade processes, this bifunctional building block enables rapid assembly of molecular complexity with exceptional stereocontrol, as evidenced by the synthesis of hexahydro-6H-benzo[c]chromenones with four consecutive stereocenters and >99% ee [2]. The methodology aligns with modern synthetic priorities, including step economy, atom efficiency, and redox neutrality.
Future developments will likely expand the reaction scope of this compound to additional cascade processes and catalyst systems. Emerging areas such as chiral-at-metal catalysis [7] offer complementary approaches to stereocontrol that may integrate with this compound chemistry. Additionally, advances in analytical technologies like comprehensive GC×GC-TOF-MS [3] will continue to enhance our ability to characterize complex stereochemical outcomes, supporting the development of increasingly sophisticated synthetic methodologies.
As pharmaceutical development continues to emphasize stereochemical purity, the demand for efficient, scalable methods to construct enantiodefined architectures will grow. The application of this compound in creating stereogenic centers represents a valuable addition to the synthetic toolbox, particularly for accessing complex natural product scaffolds and drug-like molecules with precise three-dimensional structures.
The following diagram illustrates the sequential mechanism through which this compound participates in cascade reactions to generate multiple stereogenic centers:
Diagram 1: Workflow of stereogenic center creation using this compound in a cascade reaction
Domino reactions are efficient processes where two or more reactions occur sequentially in a single vessel, often without isolating intermediates. They are highly valued for rapidly constructing complex molecular architectures with high atom economy [1].
One documented use of 5-oxohexanal is in an organocatalytic enantioselective Michael-Acetalization-Henry reaction cascade. This specific protocol provides access to complex hexahydro-6H-benzo[c]chromenones, which are structures related to aflatoxin analogues [2].
The table below outlines the core components of this domino reaction.
| Reaction Component | Role & Characteristics |
|---|---|
| This compound | Bis-electrophile; contains aldehyde and ketone functional groups that act as Michael acceptor and acetalization partner. |
| 2-Hydroxynitrostyrene | Bis-nucleophile; the nitro group acts as a Michael donor, and the phenol group initiates acetalization. |
| Organocatalyst | Typically a chiral secondary amine (e.g., diphenylprolinol silyl ether); activates the α,β-unsaturated aldehyde via iminium ion formation. |
| Reaction Type | Michael-Acetalization-Henry Domino Cascade |
| Key Outcome | Synthesis of hexahydro-6H-benzo[c]chromenones with four consecutive stereogenic centers and high enantioselectivity. |
This procedure is adapted from published research for the synthesis of hexahydro-6H-benzo[c]chromenones [2].
1. Reagents and Materials
2. Sample Collection and Setup
3. Sample Processing and Reaction Monitoring
4. Purification and Analysis
Optimization is crucial for achieving high yield and stereoselectivity. The table below summarizes key variables based on analogous domino reactions [3] [2].
| Variable | Optimized Condition | Impact on Reaction |
|---|---|---|
| Catalyst Loading | 10-20 mol% | Lower loading slows reaction rate; higher loading may not improve yield and increases cost. |
| Solvent | Dichloromethane (DCM) or Acetonitrile (CH₃CN) | Polarity and coordination ability significantly impact enantioselectivity and reaction rate [3]. |
| Additive | Benzoic acid (10-20 mol%) | Acidic additives can enhance reaction rate and stereoselectivity by protonating intermediates. |
| Temperature | Room Temperature (~25 °C) | Increased temperature can reduce reaction time but may lower enantioselectivity [3]. |
| Concentration | 0.1 - 0.3 M | Prevents side reactions; too high concentration may increase viscosity and hinder mixing. |
Robust analytical data is essential for confirming the identity and purity of synthesized compounds.
| Analytical Method | Application & Purpose |
|---|---|
| Thin-Layer Chromatography (TLC) | Monitor reaction progress and check purity of fractions during chromatography. |
| Flash Chromatography | Standard method for purifying the crude reaction product. |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Determine proton environment, coupling, and stereochemistry. ¹³C NMR: Confirm carbon skeleton and functional groups. | | High-Performance Liquid Chromatography (HPLC) | Chiral HPLC: Essential for determining enantiomeric excess (ee) [3]. | | High-Resolution Mass Spectrometry (HRMS) | Confirm exact molecular mass and molecular formula of the product. | | X-ray Crystallography | Unambiguously confirm molecular structure and absolute stereochemistry [3]. |
The following Graphviz diagram illustrates the logical flow of the experimental protocol, from setup to analysis.
The application of this compound in domino cascades aligns with several key strategies in modern drug discovery [3] [2].
Before starting purification, understanding the molecule's properties is crucial for selecting the right method.
| Property | Value / Description |
|---|---|
| Molecular Formula | C₆H₁₀O₂ [1] [2] |
| Molecular Weight | 114.142 g/mol [1] [2] |
| IUPAC Name | This compound [2] |
| SMILES | CC(=O)CCCC=O [2] |
| Key Functional Groups | Aldehyde (-CHO), Ketone (-C(=O)-) [2] |
| Predicted LogP | 0.22 - 0.98 (Indicates moderate polarity) [2] |
The presence of two carbonyl groups means this compound will have a strong dipole, influencing its behavior in chromatographic systems [3]. The predicted retention times in various HPLC systems from the Human Metabolome Database can be particularly useful for method development [2].
Since no single source provides a direct method, the following workflow and FAQs are synthesized from analytical chemistry principles to guide your purification process.
Q1: How can I monitor the reaction and purification of this compound? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Due to its carbonyl groups, this compound can be visualized on a TLC plate by UV light (if the plate has a UV indicator) or by staining with a solution of 2,4-dinitrophenylhydrazine (which derivatives aldehydes and ketones to form colored hydrazones).
Q2: I am using HPLC for purification. What should I do if the retention time of my compound keeps shifting? A: Retention time (RT) drift is a common issue. Here are the main causes and solutions based on general HPLC troubleshooting principles [4]:
Q3: How can I confirm the identity and purity of my final product? A: Use a combination of techniques:
This is a detailed protocol for purifying this compound using flash column chromatography, one of the most common purification methods in organic synthesis.
1. Packing the Column
2. Loading the Crude Sample
3. Running the Column
4. Analysis and Combination
| Property | Value / Information |
|---|---|
| CAS Number | 505-03-3 [1] [2] |
| Molecular Formula | C6H10O2 [1] [2] |
| Molecular Weight | 114.142 g/mol [1] [2] |
| IUPAC Name | This compound [2] |
| SMILES | CC(=O)CCCC=O [2] |
| Synonyms | 1,5-Hexanedione; 2,6-Hexanedione; 5-keto-1-hexanal [1] |
| Related Compound | 2-Isopropyl-5-oxohexanal (CAS: 15303-46-5), exists as a clear, colorless to light yellow oil [3] |
Based on its structure, this compound contains both a ketone and a reactive aldehyde group [2]. This suggests the following potential stability concerns, though specific experimental data is unavailable in the current search results:
Due to the lack of specific protocols, the following general workflow is recommended to systematically evaluate the stability of this compound in your research. You can use the provided DOT script to generate a visual diagram of this process.
Based on the chemical information available, here are anticipated FAQs.
Q1: What is the basic structure of this compound?
CC(=O)CCCC=O [2].Q2: What are the main stability concerns for this compound?
To build a more comprehensive guide, I suggest you:
Before delving into optimization, here is some key data for this compound.
| Property | Value |
|---|---|
| Common Name | This compound [1] |
| CAS Number | 505-03-3 [1] |
| Molecular Formula | C6H10O2 [1] |
| Molecular Weight | 114.142 g/mol [1] |
| Synonyms | 5-keto-1-hexanal; 1,5-hexanedione; 2,6-hexanedione [1] |
One documented synthesis route for this compound starts from cyclopentane, as shown in the workflow below [2].
The following advanced strategies are not specific to this compound but represent the state-of-the-art in reaction optimization that your support center should guide researchers toward.
This is a standard, high-level workflow for integrating machine learning into reaction optimization [3].
This approach uses a closed-loop system where a machine learning algorithm, such as Bayesian Optimization, suggests new experimental conditions based on previous results. This allows for the exploration of a high-dimensional parameter space with minimal human intervention, efficiently finding global optima for reaction yield [3] [4].
This method is designed for real-world lab constraints, such as having a liquid handler that can prepare many samples but a limited number of heating blocks [4]. The core of this framework involves a two-stage process to handle these equipment limitations, as visualized below.
Key parameters to optimize in a reaction like this often include reaction time, temperature, and reactant concentrations [4]. A case study on optimizing a sulfonation reaction successfully used this method to find 11 high-yielding conditions, demonstrating its practical efficacy [4].
For any optimization campaign, tracking key variables and using proper analytical techniques is crucial.
| Category | Specific Parameters & Techniques |
|---|---|
| Key Reaction Variables [5] [4] | Temperature, Pressure, Reaction time, Catalyst concentration & type, Solvent selection, Reactant concentration & ratio, Mixing |
| In-Situ Monitoring [5] | Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy |
| Ex-Situ Analysis [5] [4] | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) |
What is the biggest advantage of using machine learning for reaction optimization? The primary advantage is efficiency. ML algorithms can find optimal conditions by running fewer experiments than traditional one-variable-at-a-time approaches, as they can navigate complex, high-dimensional parameter spaces and understand variable interactions [3] [6].
My lab doesn't have a full automation setup. Can I use these methods? Yes, the principles still apply. You can run smaller batches manually and use the data with open-source Python libraries for Bayesian Optimization to suggest the next set of experiments, creating a "scientist-in-the-loop" approach [6] [4].
What is a common challenge in multi-reactor systems and how is it addressed? A major challenge is balancing the exploration of new conditions with the exploitation of known promising ones. Methods like Thompson Sampling help address this by making decisions that balance these two goals effectively within the optimization algorithm [7].
The specific hazard classification for this compound is not listed in the search results. You must consult the official SDS from the manufacturer or supplier for the correct hazard classification, GHS pictograms, and signal word.
Without specific exposure limits, a precautionary approach is necessary.
| Personal Protective Equipment (PPE) | Rationale & Details |
|---|---|
| Eye Protection | Safety goggles or face shield. |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., Nitrile) and a lab coat or chemical-resistant apron. |
| Respiratory Protection | Use if ventilation is inadequate or dust/mist is generated. The specific type depends on airborne concentration [3]. |
| General Measures | Use in a well-ventilated area or within a fume hood. Always wash hands after handling [3]. |
These guidelines are based on general safety principles for laboratory chemicals [3].
Safe Handling Practices:
Safe Storage Conditions:
A: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose. It provides information on the molecular structure and environment of hydrogen atoms in your sample [4].
Protocol: Proton NMR (¹H-NMR) Analysis
Troubleshooting Guide for NMR
| Problem | Possible Cause | Solution |
|---|---|---|
| No signal / Poor signal-to-noise ratio | Sample concentration is too low. | Concentrate your sample. Increase the number of scans. |
| Peaks are broad | Presence of paramagnetic impurities (e.g., metal ions). | Pass the sample through a chelating agent or re-crystallize. |
| Unexpected peaks in spectrum | Sample decomposition or solvent impurity. | Use fresh, high-purity solvent. Analyze the sample immediately after preparation. |
Below is a simplified workflow for the NMR verification process.
Since specific safety data for this compound is unavailable in the search results, you must take the following steps to ensure safety in your laboratory:
The table below summarizes the core chemical identifier information for this compound gathered from chemical databases [1] [2] [3].
| Property | Value / Description |
|---|---|
| Common Name | This compound [1] [3] |
| CAS Number | 505-03-3 [1] [2] [3] |
| Molecular Formula | C6H10O2 [1] [2] [3] |
| Average Molecular Weight | 114.142 g/mol [1] [3] |
| SMILES Structure | CC(=O)CCCC=O [3] |
| Synonyms | 1,5-Hexanedione; g-Acetylbutyraldehyde; Soyanal [1] [2] [3] |
| Chemical Classification | Medium-chain aldehyde [3] |
One specific synthesis route for this compound is through the ozonolysis of a suitable alkene precursor, followed by reductive workup. This reaction cleaves the carbon-carbon double bond to form carbonyl compounds [4].
The following diagram illustrates the logical decision process for determining the correct starting material for this synthesis.
Diagram 1: Logical workflow for identifying the correct alkene precursor for this compound synthesis via ozonolysis.
What is a key application of this compound in research? this compound is of interest in metabolic and food science research. It has been detected as a potential biomarker for the consumption of pulses (like lentils and beans), though it has not been quantitatively measured in these foods [3].
Where can I find more experimental details? The search results indicate that this compound has the CAS number 505-03-3 and identifiers like MFCD00799230 [2]. Using these unique identifiers in specialized scientific databases (such as SciFinder, Reaxys, or commercial chemical supplier catalogs) will be the most effective way to find detailed synthesis procedures, safety data, and commercial sources.
I recognize that the information found is limited and does not fully meet your request for detailed troubleshooting guides. Here are some suggestions for obtaining more comprehensive data:
The table below summarizes the key identifiers and physicochemical properties of this compound as found in chemical databases.
| Property | Description |
|---|---|
| Common Name | This compound [1] [2] |
| CAS Number | 505-03-3 [1] [2] |
| Molecular Formula | C6H10O2 [1] [2] |
| Average Molecular Weight | 114.14 g/mol [1] [2] |
| SMILES | CC(=O)CCCC=O [2] |
| IUPAC Name | This compound [2] |
| Synonyms | 1,5-Hexanedione; g-Acetylbutyraldehyde [1] [3] |
| Compound Class | Medium-chain aldehyde [2] |
The following troubleshooting guide outlines common decomposition pathways for aldehydes like this compound and proposes potential mitigation strategies based on general chemical principles.
| Problem & Signs | Underlying Cause | Potential Preventive Measures |
|---|---|---|
| Oxidation to Carboxylic Acid: Presence of 5-oxohexanoic acid. | Exposure to atmospheric oxygen. | Use under inert atmosphere (N2, Argon); add antioxidants (e.g., BHT) [4]. |
| Unwanted Aldol Addition: Formation of dimers/oligomers; low yield. | Base-catalyzed reaction between carbonyl groups. | Maintain slightly acidic conditions; avoid strong bases; use controlled, low temperature [5]. |
| General Instability: Sample degradation over time. | Combined factors of heat, light, and air. | Store at low temperatures (-20°C or below); protect from light with amber glass; use high-purity, fresh solvents. |
The relationships between these decomposition pathways and stabilization strategies are illustrated in the workflow below.
To effectively monitor the stability of this compound in your experiments, the following analytical methods are recommended:
To summarize the key actions for working with this compound:
You can quickly understand the basic identity and key properties of this compound from the table below.
| Property | Details |
|---|---|
| Common Name | This compound [1] |
| CAS Number | 505-03-3 [1] [2] |
| Molecular Formula | C6H10O2 [3] [1] [2] |
| Average Molecular Weight | 114.142 g/mol [1] [2] |
| SMILES | CC(=O)CCCC=O [1] |
| IUPAC Name | This compound [1] |
| Synonyms | 5-keto-1-hexanal; 1,5-hexanedione; Soyanal [1] [2] |
| Compound Class | Medium-chain aldehyde [1] |
| Description | An aldehyde detected in pulses, making it a potential biomarker for food consumption [1]. |
For researchers selecting an analytical method, the following table summarizes predicted chromatographic retention data for this compound, which can serve as a starting point for method development [1].
| Chromatographic Method | Column Details | Predicted Retention Time |
|---|---|---|
| UPLC (Waters Acquity BEH C18) | 100 mm × 2.1 mm; 1.7 µm particle | 3.13 minutes [1] |
| Predicted by Siyang | Not Specified | 10.77 minutes [1] |
| Predicted by ReTip Algorithm | Not Specified | 2.25 minutes [1] |
| Life_New (RP Waters ACQUITY UPLC HSS T3 C18) | Water:(30:70 MeOH:ACN) + 0.1% Formic Acid | 234.6 seconds [1] |
| RIKEN (Waters ACQUITY UPLC BEH C18) | Water:ACN + 0.1% Formic Acid | 125.7 seconds [1] |
| Predicted Kovats Retention Index (RI) | Standard non-polar column | 902.9 [1] |
Q1: What are the key validation parameters I need to test for a this compound quantification method? To ensure your analytical method is suitable for its intended use, you must validate several key performance parameters [4] [5]. These typically include:
Q2: The retention time for this compound is shifting in my sample analysis. How can I troubleshoot this? Shifting retention times often indicate a systematic issue. Here is a logical workflow for troubleshooting this problem, inspired by a case study on retention time compliance [6].
Based on the workflow above:
Q3: How can I demonstrate my method is specific for this compound and separates it from impurities? Specificity is crucial for accurate quantification. Here are the standard approaches to demonstrate it [4]:
This guide addresses specific issues and their solutions during method development and validation.
| Problem | Potential Causes | Recommended Solutions |
|---|
| Poor Peak Shape | - Column degradation
| Question | Answer & Key Takeaways |
|---|---|
| Why does my catalyst show high selectivity for one substrate but poor general performance? | Traditional optimization on a single "model substrate" often creates overspecialized catalysts. A generality-oriented optimization strategy screens catalysts against a diverse panel of substrates to find broadly selective candidates [1]. |
| What are the main approaches to improve the enantioselectivity of a reaction? | Beyond catalyst design, you can leverage enantioselective catalysis, chiral auxiliaries, biocatalysis, and organocatalysis. The best choice depends on your substrate, required selectivity, and process scale [2]. |
| How can I quickly find the right chiral stationary phase for analyzing my reaction's enantiomeric excess (ee)? | Chiral method development often relies on high-throughput screening of various columns and mobile phases, as the separation mechanism is complex and difficult to predict [3]. |
This guide follows a systematic workflow to diagnose and resolve enantioselectivity issues. The diagram below outlines the key decision points.
Before changing your catalyst, ensure the problem is real and not an analytical artifact.
The most common root cause is a catalyst that is not general enough.
This modern approach, as detailed in a 2023 study, is designed to solve the problem of narrow catalyst scope [1]. The experimental protocol is outlined below.
Experimental Protocol: Generality-Oriented Catalyst Screening
Table: Simulated Catalyst Screening Results (Enantiomeric Excess %)
| Catalyst | Substrate A (Model) | Substrate B | Substrate C | Substrate D | Median ee (eemed) |
|---|---|---|---|---|---|
| Catalyst P1 | 75 | 10 | 5 | 20 | 16 |
| Catalyst P7 | 90 | 95 | 60 | 92 | 93 |
As illustrated, Catalyst P1, optimized for Substrate A, fails with others. Catalyst P7 shows high performance across the board, making it the superior general catalyst.
This guide provides a comparative analysis of keto-aldehydes for researchers and drug development professionals, focusing on the underlying electronic and steric factors that govern their behavior in chemical reactions.
Keto-aldehydes are polyfunctional molecules containing both ketone and aldehyde carbonyl groups within the same structure. Their reactivity is a complex interplay between these two functional groups.
The reactivity of carbonyl compounds is primarily determined by electronic effects and steric hindrance. The following table summarizes the general reactivity trends.
Table: General Reactivity Trends of Carbonyl Compounds
| Carbonyl Type | Electronic Effect on Carbonyl Carbon | Steric Hindrance | Relative Reactivity towards Nucleophiles |
|---|---|---|---|
| Methanal (Formaldehyde) | Most electrophilic (bonded to 2 H atoms) | Minimal | Highest [1] |
| Aldehydes | Strongly electrophilic (bonded to 1 H, 1 R group) | Low | High [1] [3] |
| Keto-Aldehydes (e.g., this compound) | Electrophilic at both centers, influenced by intramolecular effects | Moderate (depends on chain length/rigidity) | Variable (aldehyde site typically more reactive) |
| Ketones | Less electrophilic (bonded to 2 R groups; electron-donating) [1] | Higher | Lower than aldehydes [1] [3] |
The rationale behind these trends is based on two key factors [1]:
For a molecule like this compound, the aldehyde carbonyl is expected to be more reactive than the ketone carbonyl due to these combined electronic and steric factors.
Keto-aldehydes can undergo a range of characteristic carbonyl reactions. The following diagram illustrates the general mechanism of nucleophilic addition.
Diagram 1: The general mechanism for nucleophilic addition to a carbonyl group. The nucleophile attacks the electrophilic carbon, leading to a tetrahedral intermediate before final product formation.
This is the most characteristic reaction of carbonyl compounds. The following protocols are standard for studying these reactions.
Table: Experimental Protocols for Key Carbonyl Reactions
| Reaction Type | Protocol Summary | Key Reagents & Conditions | Application for Keto-Aldehydes |
|---|---|---|---|
| Cyanohydrin Formation | Add aldehyde/ketone to a solution of NaCN or KCN. CAUTION: HCN is volatile and extremely toxic; use in a fume hood with strict safety protocols. Often prepared in situ from NaCN/KCN and acid [4]. | Hydrogen cyanide (HCN) or NaCN/KCN; catalytic base [4]. | Favored for aldehydes and unhindered ketones; can occur at either site, with the aldehyde likely more reactive. |
| Reduction with Hydride Reagents | Dissolve carbonyl compound in dry solvent (e.g., ethanol for NaBH₄; ether or THF for LiAlH₄). Slowly add reagent with stirring. Work up by careful hydrolysis [4]. | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) [4]. | Reduces both carbonyls to alcohols; LiAlH₄ is more reactive. Selective reduction might be achievable. |
| Grignard/Organolithium Addition | Under inert atmosphere (N₂ or Ar), add organometallic reagent dropwise to a cooled solution of the carbonyl compound in dry ether or THF. Hydrolyze the resulting alkoxide salt with dilute acid [4]. | Grignard Reagents (R-MgX) or Alkyl Lithium (R-Li) [4]. | Forms new C-C bonds; the nucleophile may attack the more electrophilic aldehyde carbonyl preferentially. |
| Acetal Formation | Treat carbonyl compound with alcohol in the presence of an acid catalyst (e.g., dry HCl, p-TsOH). Remove water (e.g., molecular sieves) to drive equilibrium [5]. | Alcohol (e.g., MeOH, EtOH); acid catalyst [5]. | Can be used to protect the more reactive aldehyde group, allowing selective reactions at the ketone. |
A key difference between aldehydes and ketones lies in their oxidation potential.
For this compound, the aldehyde group is susceptible to oxidation, while the ketone group remains intact. This property can be exploited for selective modification or analytical detection.
Understanding the differential reactivity of functional groups in polyfunctional molecules is a cornerstone of organic synthesis and drug development.
The structure of 5-oxohexanal features two carbonyl groups that influence nearby protons differently [1]:
Interpreting Spectra:
Based on its structure (SMILES: CC(=O)CCCC=O) [1], the 1H NMR spectrum is expected as follows. Note that these are theoretical predictions.
Table: Predicted 1H NMR Signals for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Ha (-CHO) | ~9.7 | Triplet (t) | 1H |
| Hb (-CH₂- adjacent to -CHO) | ~2.4 | Pseudo-quintet | 2H |
| Hc (-CH₂- central) | ~2.1 - 2.3 | Complex multiplet | 2H |
| Hd (-CH₂- adjacent to ketone) | ~2.4 | Triplet (t) | 2H |
| He (-CH₃) | ~2.1 | Singlet (s) | 3H |
The following diagram illustrates the proton assignments and the expected splitting pattern couplings.
A general protocol for a 1D proton NMR experiment is outlined below [2].
Workflow for NMR Sample Preparation and Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The resulting mass spectrum is a unique fingerprint of a compound, showing the relative abundances of its ionized fragments [1].
Spectral comparison involves matching the spectrum of an unknown compound against a library of reference spectra. This is typically done using similarity algorithms [2].
No single study compares all these methods for 5-oxohexanal. The following table summarizes the core principles, advantages, and limitations of the primary algorithms used, based on general GC-MS literature [2].
| Algorithm Name | Core Principle | Key Advantages | Reported Limitations |
|---|---|---|---|
| Dot Product / Cosine | Calculates cosine of the angle between spectral vectors [2]. | Simple, fast, widely implemented in commercial software [2]. | Can be misled by abundant but non-unique fragments; accuracy can be limited (e.g., ~75% for Rank 1 ID) [2]. |
| Probability-Based Matching (PBM) | Uses probability and "reverse search" (absent peaks) for ID [2]. | Can use low-abundance, highly specific peaks for identification [2]. | Performance can be lackluster compared to other methods (e.g., ~65% accuracy) [2]. |
| Stein's Weighted Dot Product | Applies optimized weight factors to abundance and m/z [2]. | Improves ranking accuracy by emphasizing higher m/z ions (e.g., molecular ions) [2]. | Optimal weight factors can be arbitrary and library-dependent [2]. |
| Expert Algorithm for Substance ID (EASI) | Uses General Linear Modeling (GLM) to predict fragment abundances from a training set [2]. | High specificity, can report error rates, superior to exemplar/consensus approaches for cocaine spectra [2]. | Requires a set of replicate spectra for training; not yet a standard feature in most software [2]. |
To objectively compare the performance of these algorithms for a compound like this compound, you would follow a detailed experimental and computational workflow. The diagram below outlines the key steps, from sample preparation to final evaluation.
Experimental Protocol for Key Steps:
Based on standard practices in GC-MS fluxome analysis and forensic identification, a robust comparison would involve the following [3] [2]:
The table below summarizes the basic chemical and physical properties of this compound as identified in chemical databases.
| Property | Value |
|---|---|
| Common Name | This compound [1] [2] |
| CAS Number | 505-03-3 [1] [2] |
| Chemical Formula | C₆H₁₀O₂ [1] [2] |
| Average Molecular Weight | 114.142 g/mol [1] [2] |
| SMILES | CC(=O)CCCC=O [1] |
| Classification | Medium-chain aldehyde [1] |
| IUPAC Name | This compound [1] |
| Synonyms | 5-keto-1-hexanal; 1,5-hexanedione; 2,6-hexanedione [2] |
This compound belongs to the class of medium-chain aldehydes [1]. It has been detected in pulses (a type of legume), suggesting it could potentially be a biomarker for consumption of these foods, though its presence has not been quantified [1].
A significant gap exists between the user's request for a comparative activity assessment and the information available in the search results.
In Vitro Cell-Based Assays: These are foundational for initial activity screening [3] [4]. You would treat different cell lines with this compound and measure downstream outputs like the accumulation of a transcriptional regulator (e.g., β-catenin for Wnt pathway screening) [3]. Varying the dose and time of exposure helps establish the compound's potency and dynamic effect.
Signaling Pathway Analysis: To understand the mechanism, you would analyze its effect on specific pathways. This involves using mathematical models of pathways (like Wnt, ERK, or Tgfβ) [3] and measuring how the compound influences key nodes, for example, by quantifying phosphorylated ERK in the MAPK/ERK pathway [3] or calcium oscillations as a second messenger [4].
Quantitative Profiling and Comparison: For a comparative guide, you would need to profile this compound alongside other aldehydes or similar compounds. This involves running parallel experiments to collect quantitative data on IC₅₀/EC₅₀ values, maximum response efficacy, and selectivity indices. This data would form the basis for an objective comparison table.
Given the lack of readily available data, progressing your research on this compound will require a more targeted approach.